

Introduction: The Emergence of a Versatile Heterocyclic Intermediate

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Compound of Interest

Compound Name: 3-Chlorotetrahydrofuran

Cat. No.: B094208

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3-Chlorotetrahydrofuran (C_4H_7ClO) is a halogenated cyclic ether that has garnered interest as a versatile intermediate in organic synthesis.^{[1][2]} Its structure, featuring a five-membered tetrahydrofuran ring with a chlorine substituent at the 3-position, provides two key reactive sites: the ether oxygen and the carbon-chlorine bond. This duality allows for a range of subsequent chemical transformations, making it a valuable building block for constructing more complex molecules, particularly in the development of novel pharmaceutical compounds and agrochemicals. This guide provides a detailed overview of a primary synthetic route to **3-Chlorotetrahydrofuran** and outlines the fundamental analytical procedures for its initial characterization, offering field-proven insights for researchers.

Part 1: Synthesis of 3-Chlorotetrahydrofuran via Intramolecular Cyclization

The synthesis of **3-Chlorotetrahydrofuran** can be efficiently achieved through a multi-step process starting from readily available precursors. A notable pathway involves the formation of an intermediate, 3,4-dichlorobutan-1-ol, followed by a base-mediated intramolecular cyclization.^[3] This method is advantageous as it builds the heterocyclic ring system with the desired halogen substituent in a controlled manner.

Causality in Experimental Design

The chosen synthetic strategy relies on a key transformation: an intramolecular Williamson ether synthesis. The process begins with the chlorination of 3-buten-1-ol to create 3,4-

dichlorobutan-1-ol. The subsequent ring-closure step is critical. A base is employed to deprotonate the terminal hydroxyl group, creating an alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon bearing a chlorine atom, displacing the chloride ion and forming the stable five-membered tetrahydrofuran ring.[3] Temperature control during this step is crucial; elevated temperatures can promote side reactions, while temperatures below ambient slow the reaction rate unnecessarily.[3]

Synthetic Pathway Diagram



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Caption: Synthetic route to **3-Chlorotetrahydrofuran** from 3-Buten-1-ol.

Detailed Experimental Protocol: Synthesis of 3-Chlorotetrahydrofuran

Materials:

- 3,4-dichlorobutan-1-ol
- Sodium hydroxide (NaOH) or Calcium hydroxide ($\text{Ca}(\text{OH})_2$)
- Water or an alcoholic solvent (e.g., n-butanol)
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Round-bottom flask with reflux condenser

- Stirring apparatus
- Heating mantle
- Distillation apparatus
- Separatory funnel

Procedure:

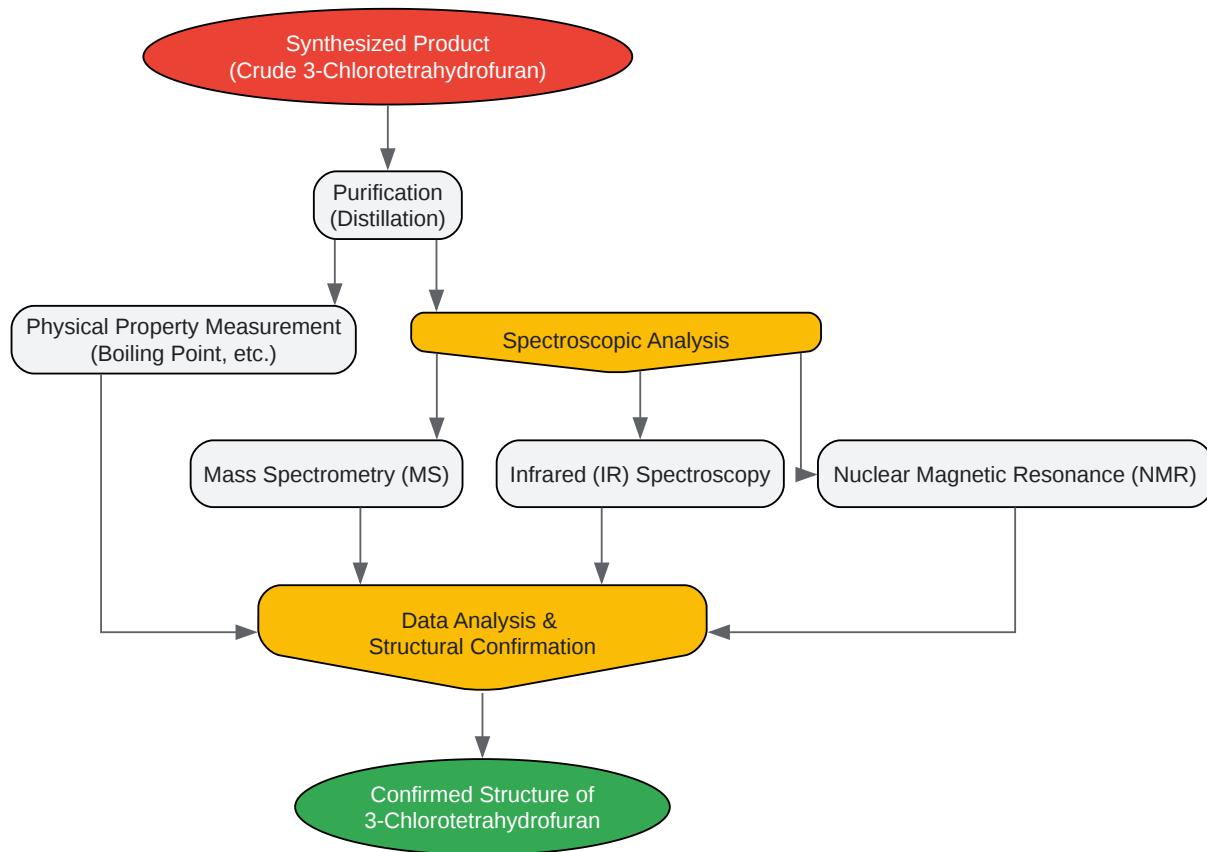
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge the 3,4-dichlorobutan-1-ol.
- Base Addition: Prepare an aqueous or alcoholic solution of a Group IA or IIA base, such as sodium hydroxide or calcium hydroxide. Add this solution to the flask containing the 3,4-dichlorobutan-1-ol.
- Ring Closure Reaction: Heat the mixture to a temperature between 100°C and 140°C with vigorous stirring.^[3] Maintain this temperature and monitor the reaction progress by gas chromatography (GC) until the starting material is consumed. The reaction is typically conducted under an inert atmosphere to prevent oxidative side reactions.
- Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, **3-Chlorotetrahydrofuran**, often co-distills with water at approximately 92-93°C.^[3]
- Distillation: Set up a distillation apparatus and carefully distill the mixture. Collect the distillate, which will contain the product and water.
- Extraction: Transfer the distillate to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.
- Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
- Final Purification: Remove the solvent from the dried organic phase using a rotary evaporator to yield crude **3-Chlorotetrahydrofuran**. The product can be further purified by

fractional distillation if necessary. A yield of approximately 94.5% has been reported for this ring-closure step.^[3]

Part 2: Initial Characterization and Structural Elucidation

Once synthesized, a rigorous characterization is essential to confirm the identity, purity, and structure of **3-Chlorotetrahydrofuran**. This process integrates spectroscopic analysis with the determination of fundamental physical properties.

Characterization Workflow Diagram



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Caption: Workflow for the characterization of **3-Chlorotetrahydrofuran**.

Physical and Chemical Properties

A summary of the key physical and computed properties of **3-Chlorotetrahydrofuran** is essential for its identification and handling.

Property	Value	Source
Molecular Formula	C ₄ H ₇ ClO	[1] [2]
Molecular Weight	106.55 g/mol	[1] [2]
IUPAC Name	3-chlorooxolane	[2]
Boiling Point (Calculated)	370.58 K (97.43 °C)	[4]
logP (Octanol/Water)	1.014	[4]
Topological Polar Surface Area	9.2 Å ²	[2]

Spectroscopic Characterization Protocol

1. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
- Methodology:
 - Introduce a dilute solution of the purified sample into an electron ionization (EI) mass spectrometer.
 - Acquire the mass spectrum.
 - Analyze the spectrum for the molecular ion peak (M⁺) and the isotopic pattern characteristic of a chlorine-containing compound.
- Expected Results & Interpretation:
 - Molecular Ion: Look for two peaks for the molecular ion: one at m/z 106 (for the ³⁵Cl isotope) and another at m/z 108 (for the ³⁷Cl isotope).[\[5\]](#) The relative intensity of these peaks should be approximately 3:1, reflecting the natural abundance of chlorine isotopes.[\[5\]](#)
 - Key Fragments: The fragmentation of cyclic ethers often involves ring-opening followed by cleavage. Expect to see fragments corresponding to the loss of the chlorine atom (M-35)

and M-37), as well as cleavage of the ether ring, leading to smaller charged fragments.

2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Methodology:
 - Prepare a sample of the neat liquid between two salt plates (NaCl or KBr).
 - Record the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Expected Results & Interpretation:
 - C-H Stretching: Strong absorptions in the 2850-3000 cm^{-1} range are characteristic of sp^3 C-H bonds.^[6]
 - C-O-C Stretching: A strong, characteristic stretching vibration for the cyclic ether C-O-C bond is expected between 1050-1150 cm^{-1} . This is a key indicator of the tetrahydrofuran ring system.
 - C-Cl Stretching: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm^{-1} , corresponding to the C-Cl bond stretch.
 - Absence of O-H: Crucially, the absence of a broad absorption band around 3200-3600 cm^{-1} confirms the complete conversion of the starting alcohol (3,4-dichlorobutan-1-ol) and the absence of water.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the precise connectivity and chemical environment of all hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms.
- Methodology:
 - Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl_3).
 - Acquire ^1H and ^{13}C NMR spectra.

- Predicted ^1H NMR Spectrum & Interpretation:
 - The molecule has three distinct sets of protons.
 - H3 (methine proton at C3): This proton, attached to the carbon with the chlorine atom, will be the most downfield of the aliphatic protons due to the deshielding effect of the chlorine. It will appear as a multiplet.
 - H2/H5 (protons adjacent to oxygen): These four protons on the carbons next to the ether oxygen (C2 and C5) will be in the next most downfield region. They will likely appear as complex multiplets due to coupling with each other and with the protons on C3 and C4.
 - H4 (protons at C4): These two protons will be the most upfield and will appear as a multiplet, coupled to the protons on C3 and C5.
- Predicted ^{13}C NMR Spectrum & Interpretation:
 - The molecule should exhibit four distinct carbon signals.
 - C3: The carbon atom bonded to the chlorine will be significantly downfield compared to the other sp^3 carbons.
 - C2 and C5: The two carbons adjacent to the ether oxygen will be in the typical range for ethers (around 60-70 ppm). They may be distinct from each other due to the influence of the chlorine at C3.
 - C4: The remaining methylene carbon will be the most upfield signal.

By integrating the data from these analytical techniques, a complete and unambiguous structural confirmation of **3-Chlorotetrahydrofuran** can be achieved, providing a solid foundation for its use in further synthetic applications.

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